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N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

Catalog No.
S8006593
CAS No.
M.F
C8H7F3N2O
M. Wt
204.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-hydroxy-2-(trifluoromethyl)benzenecarboximidami...

Product Name

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

IUPAC Name

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13)

InChI Key

PVKWCVFBDWTUAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)C(F)(F)F

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is a chemical compound characterized by its unique structure that includes a trifluoromethyl group attached to a benzene ring, along with a hydroxy group and a carboximidamide moiety. Its molecular formula is C8H7F3N2OC_8H_7F_3N_2O, and it has a molecular weight of approximately 204.15 g/mol. This compound exhibits notable chemical properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and reactivity, making it an interesting subject for various chemical and biological studies.

  • Oxidation: The compound can be oxidized, leading to the formation of various products depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert the nitro group into amines or other reduced derivatives, utilizing reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups under basic conditions.

Major Products Formed

The oxidation of N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide may yield carboxylic acids, while reduction could produce amines or substituted benzene derivatives.

Research indicates that N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide may possess significant biological activity. Its interactions with biomolecules have been studied for potential therapeutic applications, including antimicrobial and anticancer properties. The mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity through the formation of reactive intermediates when undergoing reduction.

The synthesis of N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 2-(trifluoromethyl)benzenecarboximidamide with hydroxylamine under controlled conditions. This process often requires suitable solvents and catalysts to facilitate product formation. Industrial production methods are similar but optimized for larger scale synthesis, ensuring high yield and purity through techniques like purification and crystallization.

Synthetic Routes

  • Nitration: Nitration of 4-(trifluoromethyl)benzenecarboximidamide using a mixture of concentrated nitric acid and sulfuric acid.
  • Hydroxylation: Introduction of a hydroxy group via reaction with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has diverse applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis and as a reagent for constructing more complex molecules.
  • Biology: Investigated for its interactions with biological systems, contributing to the understanding of its potential therapeutic effects.
  • Medicine: Explored for possible uses in drug development due to its antimicrobial and anticancer activities.
  • Industry: Utilized in producing specialty chemicals and materials, leveraging its unique properties.

Studies on the interactions of N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide with biomolecules suggest that its trifluoromethyl group enhances cellular penetration, while the hydroxy group allows for hydrogen bonding with various targets. This interaction profile is crucial for its potential therapeutic applications, influencing binding affinity and specificity towards molecular targets.

Several compounds share structural similarities with N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide:

  • N-hydroxy-2-methyl-4-(trifluoromethyl)benzenecarboximidamide
  • N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

Uniqueness

N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is distinguished by its specific combination of functional groups, which imparts unique chemical and physical characteristics not found in other similar compounds. This distinctiveness contributes to its value in various applications, particularly in medicinal chemistry where modifications can lead to enhanced biological activity.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

204.05104734 g/mol

Monoisotopic Mass

204.05104734 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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